Cas no 90-90-4 (4-Bromobenzophenone)

4-Bromobenzophenone (CAS 90-90-4) is a brominated aromatic ketone widely utilized as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its distinct structure, featuring a bromine substituent on the phenyl ring, enhances reactivity in cross-coupling reactions, such as Suzuki and Ullmann couplings, facilitating the construction of complex molecular frameworks. The compound exhibits high purity and stability, making it suitable for applications in materials science, agrochemicals, and photoinitiators. Its crystalline form ensures ease of handling and precise measurement in laboratory settings. 4-Bromobenzophenone is valued for its consistent performance in electrophilic aromatic substitution and as a precursor for advanced functional materials.
4-Bromobenzophenone structure
4-Bromobenzophenone structure
商品名:4-Bromobenzophenone
CAS番号:90-90-4
MF:C13H9BrO
メガワット:261.113962888718
MDL:MFCD00000103
CID:81761
PubChem ID:7030

4-Bromobenzophenone 化学的及び物理的性質

名前と識別子

    • (4-Bromophenyl)(phenyl)methanone
    • 4-Bromobenzophenone
    • (4-bromophenyl)-phenylmethanone
    • p-Bromobenzophenone
    • Methanone, (4-bromophenyl)phenyl-
    • BENZOPHENONE, 4-BROMO-
    • p-Benzoylbromobenzene
    • USAF DO-3
    • 4-Bromophenyl phenyl ketone
    • (4-bromophenyl)-phenyl-methanone
    • KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • NSC59863
    • 4-bromo-benzophenone
    • 4'-bromobenzophenone
    • 4-benzoylphenylbromide
    • WLN: ER DVR
    • 1-Benzoyl-4-bromobenzene
    • 4-Bromobe
    • (4-Bromophenyl)phenylmethanone (ACI)
    • Benzophenone, 4-bromo- (6CI, 7CI, 8CI)
    • 4-(Phenylcarbonyl)-1-bromobenzene
    • NSC 59863
    • Phenyl(4-bromophenyl)methanone
    • AQ-344/13465024
    • SY048597
    • 4-bromo benzophenone
    • STL426756
    • B1917
    • (4-Bromophenyl)(phenyl)methanone #
    • pBromobenzophenone
    • (4-bromophenyl) -phenyl-methanone
    • DTXSID0075366
    • BRN 1910182
    • BCP21767
    • F14294
    • AKOS004908868
    • pBenzoylbromobenzene
    • Benzophenone, 4bromo
    • (4-bromophenyl)phenyl methanone
    • NS00039377
    • MFCD00000103
    • AS-18606
    • Methanone,(4-bromophenyl)phenyl-
    • NSC-59863
    • DTXCID9048697
    • EN300-177059
    • XJ7EB9BC7F
    • 4-Bromobenzophenone, 98%
    • DB-003461
    • Methanone, (4bromophenyl)phenyl
    • BBL034617
    • 4-07-00-01378 (Beilstein Handbook Reference)
    • CS-W007824
    • EINECS 202-024-9
    • A843671
    • 90-90-4
    • NCIOpen2_002517
    • (4-Bromophenyl)phenylmethanone
    • 4Bromophenyl phenyl ketone
    • (4-Bromophenyl)(phenyl)methanone;p-Bromobenzophenone
    • (4-bromophenyl)-phenyl-methanon
    • SCHEMBL69395
    • MDL: MFCD00000103
    • インチ: 1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
    • InChIKey: KEOLYBMGRQYQTN-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(Br)=CC=1)C1C=CC=CC=1
    • BRN: 1910182

計算された属性

  • せいみつぶんしりょう: 259.98400
  • どういたいしつりょう: 259.983678
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色から白色の結晶粉末
  • 密度みつど: 1.4245 (rough estimate)
  • ゆうかいてん: 80.0 to 83.0 deg-C
  • ふってん: 176°C/4mmHg(lit.)
  • フラッシュポイント: 350°C
  • 屈折率: 1.5130 (estimate)
  • すいようせい: Insoluble in water but slightly soluble in other solvents such as ethanol, ether and benzene.
  • PSA: 17.07000
  • LogP: 3.68010

4-Bromobenzophenone セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S37/39-S26
  • RTECS番号:DJ0350000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromobenzophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4-Bromobenzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B65130-100g
(4-Bromophenyl)(phenyl)methanone
90-90-4 98%
100g
¥333.0 2022-04-28
TRC
B680613-5g
4-Bromobenzophenone
90-90-4
5g
$ 98.00 2023-04-18
eNovation Chemicals LLC
D379854-500g
4-Bromobenzophenone
90-90-4 97%
500g
$775 2024-05-24
Apollo Scientific
OR51939-500g
4-Bromobenzophenone
90-90-4 98+%
500g
£180.00 2025-02-20
Enamine
EN300-177059-0.05g
(4-bromophenyl)(phenyl)methanone
90-90-4 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-177059-5.0g
(4-bromophenyl)(phenyl)methanone
90-90-4 95%
5g
$26.0 2023-06-08
Key Organics Ltd
AS-18606-10MG
(4-Bromophenyl)(phenyl)methanone
90-90-4 >99%
10mg
£63.00 2025-02-09
Key Organics Ltd
AS-18606-100G
(4-Bromophenyl)(phenyl)methanone
90-90-4 >99%
100g
£86.00 2025-02-09
eNovation Chemicals LLC
D379854-100g
4-Bromobenzophenone
90-90-4 97%
100g
$215 2024-05-24
TRC
B680613-500mg
4-Bromobenzophenone
90-90-4
500mg
$ 64.00 2023-04-18

4-Bromobenzophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  4.2 h, rt
リファレンス
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; Liu, Dawei; Xie, Zongbo; Le, Zhanggao; Zhu, Haibo ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetone ;  rt
リファレンス
External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2
Xu, Meng; Ou, Jinhua; Luo, Kejun; Liang, Rongtao; Liu, Jian; et al, Molecules, 2023, 28(7),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1450802-38-6 Solvents: Water ;  rt; 65 min, rt
リファレンス
Application of copper(II) Schiff base complex grafted in the silica network as efficient nanocatalyst in oxidation of alcohols
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz; Eshghi, Hossein, Asian Journal of Chemistry, 2013, 25(6), 3307-3312

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Butyl ether ;  2.5 h, -30 °C
リファレンス
Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors
La Regina, Giuseppe; Coluccia, Antonio; Famiglini, Valeria; Pelliccia, Sveva; Monti, Ludovica; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8564-8572

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Pyridine ,  Iodine Solvents: Water ;  rt; overnight, 80 °C
リファレンス
A metal-free catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions
Zhang, Jintang; Wang, Zhentao; Wang, Ye; Wan, Changfeng; Zheng, Xiaoqi; et al, Green Chemistry, 2009, 11(12), 1973-1978

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cerium chromium oxide (CeCrO3) Solvents: Dimethyl sulfoxide ,  Water ;  5 min; 5 h, 90 °C
リファレンス
Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3
Burange, Anand S.; Jayaram, Radha V.; Shukla, Rakesh; Tyagi, Avesh K., Catalysis Communications, 2013, 40, 27-31

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
リファレンス
Microwave promoted palladium-catalyzed phenylation of aroyl chlorides with sodium tetraphenylborate
Wang, Jin-Xian; Wei, Bangguo; Hu, Yulai; Liu, Zhanxiang; Yang, Yihua, Synthetic Communications, 2001, 31(24), 3885-3890

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  45 min, rt
リファレンス
Oxidative coupling of α-bromoarylacetonitriles and oxidative decyanation of diarylacetonitriles catalyzed by solid-liquid phase transfer
Zhang, Xin; Hou, Xueling; Han, Fangbin; Ge, Zemei; Cheng, Tieming; et al, Journal of Chinese Pharmaceutical Sciences, 2012, 21(5), 409-415

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium bromide ,  Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 15 °C
リファレンス
Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts
Sivendran, Nardana ; Belitz, Florian; Sowa Prendes, Daniel; Manu Martinez, Angel; Schmid, Rochus ; et al, Chemistry - A European Journal, 2022, 28(9),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium sulfide ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  14 h, 1 atm, 80 °C
リファレンス
Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes
Ai, Jing-Jing; Liu, Bei-Bei; Li, Jian; Wang, Fei; Huang, Cheng-Mi; et al, Organic Letters, 2021, 23(12), 4705-4709

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  24 h, 120 °C
リファレンス
Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism
Sueki, Shunsuke ; Matsuyama, Mizuki; Watanabe, Azumi; Kanemaki, Arata; Katakawa, Kazuaki ; et al, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Alumina ,  Potassium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetone
リファレンス
Microwave-assisted cross-coupling reaction of sodium tetraphenylborate with aroyl chlorides on palladium-doped KF/Al2O3
Wang, Jin-Xian; Yang, Yihua; Wei, Bangguo; Hu, Yulai; Fu, Ying, Bulletin of the Chemical Society of Japan, 2002, 75(6), 1381-1382

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ,  Water ;  4.5 h, 90 °C
リファレンス
Magnetically retrievable MFe2O4 spinel (M = Mn, Co, Cu, Ni, Zn) catalysts for oxidation of benzylic alcohols to carbonyls
Burange, Anand S.; Kale, Sandip R.; Zboril, Radek; Gawande, Manoj B.; Jayaram, Radha V., RSC Advances, 2014, 4(13), 6597-6601

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: 2623973-37-3 Solvents: Benzene-d6 ;  rt → 75 °C; 4 h, 75 °C
リファレンス
Phosphine-Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium
Boudjelel, Maxime; Sadek, Omar ; Mallet-Ladeira, Sonia; Garcia-Rodeja, Yago; Sosa Carrizo, E. Daiann ; et al, ACS Catalysis, 2021, 11(7), 3822-3829

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  4.5 h, 60 °C
リファレンス
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; Biglari, Abbass; Clark, James H.; Budarin, Vitaly, Angewandte Chemie, 2007, 46(38), 7210-7213

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: 1,2-Dichloroethane ;  2.5 h, rt
リファレンス
Photocatalyst-free Light-driven Dehydrogenation of Alcohols into Carbonyl Compounds under Mild Conditions
Fan, Qiangwen ; Zhang, Honglei; Ren, Huijun; He, Yanling; Gu, Yuhang; et al, Chemistry - An Asian Journal, 2022, 17(17),

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: N-Methyl-2-pyrrolidone ;  6 h, 1 atm, 80 °C
リファレンス
Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO
Chang, Sheng; Jin, Ying; Zhang, Xiu Rong; Sun, Yong Bing, Tetrahedron Letters, 2016, 57(19), 2017-2020

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Alumina ;  10 min, rt; 4 min, heated
リファレンス
Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3
Khurana, Jitender M.; Arora, Reema, ARKIVOC (Gainesville, 2008, (14), 211-215

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  1 - 2 min, rt
1.2 Reagents: Tetrabutylammonium fluoride ;  rt; rt → 65 °C; 6 h, 65 °C
リファレンス
Palladium-catalyzed desulfitative C-C cross-coupling reaction of (hetero)aryl thioesters and thioethers with arylsiloxanes
Mehta, Vaibhav Pravinchandra; Sharma, Anuj; Van der Eycken, Erik, Advanced Synthesis & Catalysis, 2008, 350, 2174-2178

4-Bromobenzophenone Raw materials

4-Bromobenzophenone Preparation Products

4-Bromobenzophenone サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-90-4)4-Bromobenzophenone
注文番号:CL15202
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:36
価格 ($):discuss personally

4-Bromobenzophenone 関連文献

4-Bromobenzophenoneに関する追加情報

Recent Advances in the Application of 4-Bromobenzophenone (CAS 90-90-4) in Chemical and Biomedical Research

4-Bromobenzophenone (CAS 90-90-4) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and materials science. Recent studies have highlighted its significance as a key intermediate in the synthesis of bioactive molecules and functional materials. This research brief consolidates the latest findings on the applications, mechanisms, and innovations related to 4-Bromobenzophenone, with a focus on its role in advancing chemical and biomedical research.

One of the most notable advancements involves the use of 4-Bromobenzophenone as a precursor in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the development of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study utilized a multi-step synthetic route, where 4-Bromobenzophenone served as a critical building block, enabling the introduction of bromine as a leaving group for subsequent cross-coupling reactions. The resulting compounds exhibited promising in vitro activity against cancer cell lines, with IC50 values in the nanomolar range.

In addition to its pharmaceutical applications, 4-Bromobenzophenone has been explored in materials science. Researchers have leveraged its photophysical properties to design organic semiconductors for optoelectronic devices. A recent publication in Advanced Materials reported the incorporation of 4-Bromobenzophenone-derived monomers into polymer backbones, resulting in materials with enhanced charge carrier mobility and stability. These findings open new avenues for the development of flexible electronics and energy-efficient displays.

Another emerging area of research involves the use of 4-Bromobenzophenone in chemical biology. Its ability to act as a photoaffinity label has been exploited in proteomics studies to identify protein-ligand interactions. For instance, a 2024 study in Nature Chemical Biology detailed the synthesis of a 4-Bromobenzophenone-based probe for mapping the binding sites of small molecules on target proteins. This approach provides valuable insights into drug-target engagement and facilitates the rational design of therapeutics with improved specificity.

Despite its utility, challenges remain in the scalable synthesis and functionalization of 4-Bromobenzophenone. Recent efforts have focused on optimizing catalytic systems for its production, with an emphasis on green chemistry principles. A study in ACS Sustainable Chemistry & Engineering highlighted the use of palladium-catalyzed C-H activation to reduce the reliance on hazardous reagents, thereby improving the sustainability of 4-Bromobenzophenone-derived processes.

In conclusion, 4-Bromobenzophenone (CAS 90-90-4) continues to play a pivotal role in advancing research across multiple disciplines. Its applications in drug discovery, materials science, and chemical biology underscore its versatility and potential for future innovations. Ongoing studies aim to further elucidate its mechanistic contributions and expand its utility in cutting-edge technologies.

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